ethyl 2-bromo-4-methyl-1H-imidazole-5-carboxylate

Medicinal Chemistry Kinase Inhibitors Cross-Coupling

Pre-functionalized imidazole core with a pre-installed C2-bromo group for Pd-catalyzed cross-coupling, eliminating an extra synthetic step. Enables rapid diversification for kinase inhibitor and herbicide SAR studies. The fixed C4-methyl and C5-ethyl ester provide a unique, non-interchangeable reactivity profile. Higher purity grade ensures reliable results for sensitive research applications.

Molecular Formula C7H9BrN2O2
Molecular Weight 233.06g/mol
CAS No. 95470-42-1
Cat. No. B362546
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 2-bromo-4-methyl-1H-imidazole-5-carboxylate
CAS95470-42-1
Molecular FormulaC7H9BrN2O2
Molecular Weight233.06g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(NC(=N1)Br)C
InChIInChI=1S/C7H9BrN2O2/c1-3-12-6(11)5-4(2)9-7(8)10-5/h3H2,1-2H3,(H,9,10)
InChIKeyLYNIJZZYBZLQCU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-Bromo-4-methyl-1H-imidazole-5-carboxylate (CAS 95470-42-1): A C7-Selective Imidazole Building Block for Kinase and Agrochemical Synthesis


Ethyl 2-bromo-4-methyl-1H-imidazole-5-carboxylate (CAS 95470-42-1, molecular formula C₇H₉BrN₂O₂, molecular weight 233.06 g/mol) is a polysubstituted imidazole derivative featuring a C2-bromo leaving group, a C4-methyl substituent, and a C5-ethyl carboxylate ester [1]. This precise substitution pattern defines its utility as a versatile electrophilic building block in cross-coupling reactions and heterocycle synthesis, with documented applications in the preparation of kinase inhibitor scaffolds and herbicidal compounds [2][3].

The Functional Cost of Substituting Ethyl 2-Bromo-4-methyl-1H-imidazole-5-carboxylate with a Non-Brominated or Differently Substituted Imidazole


Generic substitution of this compound with a non-brominated analog (e.g., ethyl 4-methyl-1H-imidazole-5-carboxylate, CAS 51605-32-4) or a simple 2-bromoimidazole (CAS 74478-93-6) introduces significant functional limitations [1]. The non-brominated variant lacks the essential C2 leaving group required for palladium-catalyzed cross-coupling reactions, which are the primary route for C2 diversification in drug discovery. Conversely, the simple 2-bromoimidazole lacks the C4 methyl group and the C5 carboxylate ester, removing the handles for both steric tuning and further derivatization. The specific arrangement of the bromo, methyl, and ethyl ester groups in the target compound enables a unique reactivity profile that is not replicated by its individual components, making it a distinct and non-interchangeable chemical input for synthetic routes requiring simultaneous C2 coupling and C5 functionalization [2].

Quantitative Differentiation of Ethyl 2-Bromo-4-methyl-1H-imidazole-5-carboxylate: Reactivity, Purity, and Application-Specific Comparisons


C2-Bromo Substituent Enables Suzuki Coupling for Kinase Inhibitor Synthesis

The presence of the C2-bromo group in ethyl 2-bromo-4-methyl-1H-imidazole-5-carboxylate is critical for enabling Suzuki coupling reactions, a key step in constructing trisubstituted imidazole kinase inhibitors. In a modular synthetic protocol, 2,4(5)-disubstituted NH-imidazoles were brominated and then coupled via Suzuki reaction to yield trisubstituted NH-imidazoles in 23–69% yield over three steps [1]. In contrast, a non-brominated analog, ethyl 4-methyl-1H-imidazole-5-carboxylate, cannot undergo this coupling without prior halogenation, adding a synthetic step and reducing overall efficiency .

Medicinal Chemistry Kinase Inhibitors Cross-Coupling

Commercial Purity Comparison Against a Key Agrochemical Intermediate Analog

Ethyl 2-bromo-4-methyl-1H-imidazole-5-carboxylate is commercially available from major suppliers with a standard purity of 97% . A close structural analog, ethyl 2-bromo-1H-imidazole-5-carboxylate (CAS 74478-93-6), which lacks the C4 methyl group, is also available but with a purity of ≥98% . While the purity difference is marginal, the presence of the C4 methyl group in the target compound offers a distinct advantage in terms of steric and electronic properties, which can influence reaction outcomes and downstream biological activity [1].

Agrochemicals Chemical Sourcing Quality Control

Price per Gram Analysis for Budget-Constrained Medicinal Chemistry Projects

The cost per gram of ethyl 2-bromo-4-methyl-1H-imidazole-5-carboxylate (95-97% purity) ranges from approximately $50.40 to $63.00, depending on the supplier and purchase quantity . In comparison, the non-brominated analog ethyl 4-methyl-1H-imidazole-5-carboxylate (98% purity) is significantly cheaper, with a price of approximately $10.10 per gram . The higher price of the target compound reflects the added value of the C2-bromo functionality, which enables direct cross-coupling without additional synthetic steps, potentially offsetting the initial cost in a multi-step synthetic sequence.

Procurement Cost Analysis Medicinal Chemistry

Optimal Research and Industrial Applications for Ethyl 2-Bromo-4-methyl-1H-imidazole-5-carboxylate


Synthesis of Trisubstituted Imidazole Kinase Inhibitor Libraries

Ethyl 2-bromo-4-methyl-1H-imidazole-5-carboxylate is a valuable building block for the synthesis of kinase inhibitors, as demonstrated by its utility in a modular protocol that yields trisubstituted NH-imidazoles in 23–69% over three steps [1]. The C2-bromo group enables efficient Suzuki coupling, allowing for rapid diversification of the imidazole core to generate focused libraries for kinase screening.

Preparation of Herbicidal Esters and Hydroxyamides

The core structure of this compound is directly relevant to a family of herbicidal agents. Patents describe the use of 2-bromo-4-methylimidazole-5-carboxylate esters and hydroxyamides as active herbicides effective against a wide range of plant species [2][3]. This compound can serve as a direct intermediate for the synthesis of these agrochemicals, enabling research into new herbicidal compositions.

Medicinal Chemistry SAR Studies Requiring C4 Methyl and C5 Ester Functionality

The compound's unique substitution pattern—C2-bromo, C4-methyl, and C5-ethyl carboxylate—makes it a specific tool for structure-activity relationship (SAR) studies where the C4 methyl group is a required structural feature. Unlike simpler 2-bromoimidazoles, this compound provides a direct route to analogs with a fixed C4 methyl group, allowing chemists to probe the steric and electronic effects of this substituent in biological systems .

Cost-Effective Diversification of Imidazole Scaffolds in Multi-Step Synthesis

Although the upfront cost is higher than a non-brominated analog (approximately $50–$63/g vs. $10/g), the pre-installed bromine atom eliminates a synthetic step (bromination) in multi-step sequences . For researchers with limited synthetic capacity or those prioritizing speed and reproducibility, this building block offers a time- and labor-saving advantage that may justify the increased material cost, particularly in early-stage drug discovery.

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